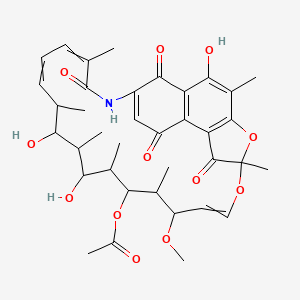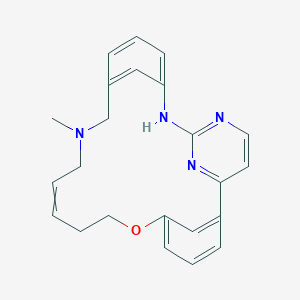![molecular formula C14H9Cl3 B8114570 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B8114570.png)
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene is an organochlorine compound that has garnered attention due to its structural similarity to certain persistent organic pollutants. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a chlorophenyl group attached via an ethenyl linkage. Its chemical formula is C14H9Cl3, and it is known for its stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-chlorostyrene under specific conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acetone, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperatures.
Major Products
Substitution: Formation of 1,3-dihydroxy-5-[2-(4-chlorophenyl)ethenyl]benzene.
Oxidation: Formation of 1,3-dichloro-5-[2-(4-chlorophenyl)epoxy]benzene.
Reduction: Formation of 1,3-dichloro-5-[2-(4-chlorophenyl)ethyl]benzene.
Applications De Recherche Scientifique
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene has several applications in scientific research:
Environmental Chemistry: It is studied as a model compound for understanding the behavior and degradation of persistent organic pollutants in the environment.
Biological Studies: Research on its effects on various biological systems, including its potential toxicity and bioaccumulation in organisms.
Material Science: Used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or disrupt membrane integrity by integrating into lipid bilayers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-2-[2-(4-chlorophenyl)ethenyl]benzene
- 1,4-Dichloro-2-[2-(4-chlorophenyl)ethenyl]benzene
- 2,4-Dichloro-1-[2-(4-chlorophenyl)ethenyl]benzene
Uniqueness
1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the ethenyl linkage to the chlorophenyl group confer distinct properties, such as enhanced stability and specific interactions with biological targets .
Propriétés
IUPAC Name |
1,3-dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNPQVCVQVODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694021 |
Source


|
| Record name | 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688348-25-6 |
Source


|
| Record name | 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8114525.png)

![tetrasodium;4-amino-5-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8114543.png)

![1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B8114566.png)


![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)

